molecular formula C13H14N2O2 B180496 ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate CAS No. 187159-25-7

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B180496
CAS No.: 187159-25-7
M. Wt: 230.26 g/mol
InChI Key: TXWIYVCLAFXSDA-UHFFFAOYSA-N
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Description

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the pyrazole ring and an ethyl ester functional group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, 4-methylphenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

    Esterification: The carboxylic acid group at the 3-position of the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: 4-(4-carboxyphenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester.

    Reduction: 4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid ethyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with specific receptors on cell membranes, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    4-(4-chlorophenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester: Contains a chlorine substituent instead of a methyl group, potentially altering its biological activity and chemical properties.

Uniqueness

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the 4-methylphenyl group and the ethyl ester functional group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-11(8-14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWIYVCLAFXSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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